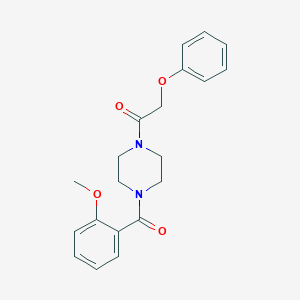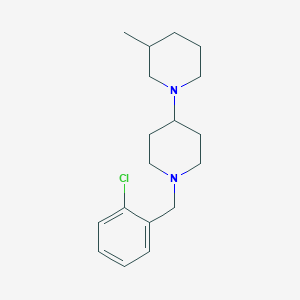![molecular formula C21H24N2O4 B247634 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247634.png)
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxybenzoyl group and a 4-methylphenoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Etherification: : The next step involves the etherification of the piperazine intermediate with 4-methylphenol. This reaction is typically carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is conducted in an organic solvent such as acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents used include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as a ligand for various receptors and enzymes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also contains a piperazine ring and is used to treat major depressive disorder.
Naftopidil: An alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha-1 adrenergic receptor antagonist used to manage hypertension.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O4/c1-16-3-7-19(8-4-16)27-15-20(24)22-11-13-23(14-12-22)21(25)17-5-9-18(26-2)10-6-17/h3-10H,11-15H2,1-2H3 |
InChI Key |
QIAQWXVNZXAPAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(biphenyl-4-yloxy)-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247558.png)
![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247562.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
![2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B247570.png)


![4-METHYL-1'-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-1,4'-BIPIPERIDINE](/img/structure/B247579.png)
![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
